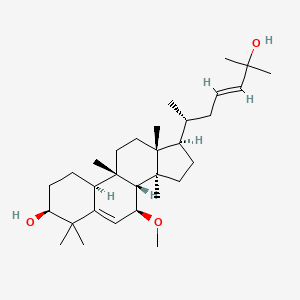

Karavilagenin B

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H52O3 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(3S,7S,8R,9S,10S,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C31H52O3/c1-20(11-10-15-27(2,3)33)21-14-16-31(8)26-24(34-9)19-23-22(12-13-25(32)28(23,4)5)29(26,6)17-18-30(21,31)7/h10,15,19-22,24-26,32-33H,11-14,16-18H2,1-9H3/b15-10+/t20-,21-,22-,24+,25+,26-,29+,30-,31+/m1/s1 |

InChI Key |

DOXNRZCBQJYCBO-SRZVJSNHSA-N |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)OC)C)C)C |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC)C)C)C |

Synonyms |

karavilagenin B |

Origin of Product |

United States |

Foundational & Exploratory

Investigating the Mechanism of Action of Karavilagenin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karavilagenin B, a cucurbitane-type triterpenoid isolated from Momordica charantia, belongs to a class of natural products with demonstrated anti-cancer potential. While direct studies on the mechanism of action of this compound are limited, extensive research on structurally similar cucurbitacins from Momordica species provides a strong foundation for a hypothesized mechanism. This technical guide synthesizes the available evidence on related compounds to propose a putative mechanism of action for this compound, centered on the induction of apoptosis and cell cycle arrest in cancer cells. We detail the potential involvement of key signaling pathways, including JAK/STAT, PPARγ, and PI3K/Akt/mTOR, and provide comprehensive experimental protocols to facilitate further investigation into this promising compound. Comparative quantitative data for related cucurbitane triterpenoids are presented to offer a predictive context for future studies on this compound.

Introduction

Cucurbitane-type triterpenoids, isolated from plants of the Cucurbitaceae family, notably Momordica charantia (bitter melon), are a significant area of interest in cancer research. These compounds have been shown to possess a range of biological activities, including anti-inflammatory, anti-diabetic, and potent cytotoxic effects against various cancer cell lines.[1][2] this compound is a member of this family, and its structural similarity to other well-studied cucurbitacins suggests it may share a similar pharmacological profile.[3][4] This guide aims to provide a comprehensive overview of the likely mechanism of action of this compound, based on the activities of its congeners, to serve as a foundational resource for researchers and drug development professionals.

Hypothesized Mechanism of Action of this compound

Based on the established activities of related cucurbitane triterpenoids, it is hypothesized that this compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest . This is likely achieved through the modulation of multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation. The principal pathways implicated are the JAK/STAT, PPARγ, and PI3K/Akt/mTOR pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many cucurbitane triterpenoids have been shown to be potent inducers of apoptosis.[5] The proposed apoptotic mechanism of this compound involves both the intrinsic and extrinsic pathways, characterized by the activation of caspases, cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), and changes in the expression of Bcl-2 family proteins.[6][7]

Key Signaling Pathways

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is often constitutively active in many cancers, promoting cell proliferation and survival.[8][9] Inhibition of this pathway is a key mechanism for several anti-cancer agents. It is proposed that this compound, like other cucurbitacins, may inhibit the phosphorylation of JAK and STAT proteins, leading to the downregulation of anti-apoptotic target genes (e.g., Bcl-xL, Mcl-1) and ultimately inducing apoptosis.[8][10]

References

- 1. Cucurbitane-type triterpenoids from the vines of Momordica charantia and their anti-inflammatory, cytotoxic, and antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of new cucurbitane-type triterpenes and glycosides, karavilagenins and karavilosides, from the dried fruit of Momordica charantia L. in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of new cucurbitane-typ... preview & related info | Mendeley [mendeley.com]

- 5. Cucurbitane triterpenoids from the leaves of Momordica charantia, and their cancer chemopreventive effects and cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Studies with Karavilagenin B

Disclaimer: Karavilagenin B is a developing area of research with limited publicly available in vivo data. This guide is substantially based on extensive research of the closely related and well-studied cucurbitane triterpenoid, Cucurbitacin B . The information provided should be used as a starting point for your experimental design, and we strongly recommend conducting small-scale pilot studies to determine the optimal conditions for your specific research model.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for this compound in mice?

A1: Based on studies with Cucurbitacin B, a starting point for in vivo experiments in mice can range from 0.1 mg/kg to 1.0 mg/kg.[1][2] For example, intraperitoneal (i.p.) administration of 0.1 mg/kg of Cucurbitacin B three times a week has been shown to be effective in a multiple myeloma xenograft model.[1] In an osteosarcoma model, a low dose of 0.5 mg/kg was used in combination therapy.[2] It is crucial to perform a dose-response study to identify the optimal therapeutic window for your model while minimizing toxicity.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound, like other cucurbitacins, is poorly soluble in aqueous solutions.[3] A common method is to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in a vehicle suitable for in vivo use, such as phosphate-buffered saline (PBS) or isotonic saline.[3] It is critical to ensure the final concentration of the organic solvent is minimized to avoid solvent-related toxicity. For instance, a stock solution in DMSO can be diluted in water for injection.

Q3: What are the common administration routes for compounds like this compound?

A3: Several administration routes have been used for the related compound, Cucurbitacin B, including:

-

Intraperitoneal (i.p.) injection: This is a frequently used route that allows for rapid absorption.

-

Oral gavage (p.o.): While possible, be aware that cucurbitacins generally have low oral bioavailability.[4]

-

Intravenous (i.v.) injection: This route provides 100% bioavailability but may require more expertise in administration.

The choice of administration route will depend on your experimental goals and the pharmacokinetic profile you wish to achieve.

Q4: What is the known pharmacokinetic profile of these types of compounds?

A4: Pharmacokinetic studies on Cucurbitacin B in rats have shown that it has low oral bioavailability (around 10%).[4] Despite this, it is rapidly absorbed, with the maximum plasma concentration reached within approximately 30 minutes after oral administration. Following intravenous administration, it exhibits a large volume of distribution, indicating extensive distribution into tissues.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution or Injection

-

Problem: Your this compound solution, initially clear in a high-concentration organic solvent, becomes cloudy or forms a precipitate when diluted in an aqueous vehicle or upon injection. This is a common issue with hydrophobic compounds.

-

Troubleshooting Steps:

-

Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your injection solution.

-

Optimize Vehicle Composition:

-

Co-solvents: Consider using a co-solvent system. For example, a mixture of DMSO and a solubilizing agent like Cremophor EL or Tween 80 can be used. Always check the toxicity of the vehicle in a control group of animals.

-

Formulation Technologies: For long-term or more complex studies, consider advanced formulation strategies to improve solubility and bioavailability. These include:

-

-

Issue 2: Unexpected Animal Toxicity or Adverse Effects

-

Problem: You observe signs of toxicity in your animal models (e.g., weight loss, lethargy, ruffled fur) at your intended therapeutic dose.

-

Troubleshooting Steps:

-

Review Dosage and Toxicity Data: Cucurbitacins are known to have a narrow therapeutic window, with toxic effects occurring at doses close to the therapeutic ones.[7] The LD50 for Cucurbitacin B in mice has been reported as 1.0 mg/kg via intraperitoneal injection.[8]

-

Conduct a Pilot Toxicity Study: Before commencing a large-scale efficacy study, perform a pilot study with a small group of animals to determine the maximum tolerated dose (MTD) in your specific animal strain and under your experimental conditions.

-

Evaluate the Vehicle: Ensure that the vehicle itself is not causing the observed toxicity. Administer the vehicle alone to a control group of animals and monitor for any adverse effects.

-

Refine the Dosing Schedule: Consider reducing the frequency of administration or the dose per injection.

-

Data Summary

Table 1: In Vivo Dosages of Cucurbitacin B in Rodent Models

| Animal Model | Administration Route | Dosage | Outcome | Reference |

| Mice (Multiple Myeloma Xenograft) | Intraperitoneal (i.p.) | 0.1 mg/kg (3 times/week) | Significant tumor growth inhibition | [1] |

| Mice (Osteosarcoma Xenograft) | Intraperitoneal (i.p.) | 0.5 mg/kg (in combination) | Synergistic tumor growth inhibition | [2] |

| Mice (Breast Cancer Xenograft) | Intraperitoneal (i.p.) | 1 mg/kg (every third day) | Tumor growth suppression | [9] |

| Mice (Lung Cancer Model) | Intraperitoneal (i.p.) | 0.75 mg/kg | Anti-tumor effect | [10] |

| Rats | Oral (p.o.) | 2-4 mg/kg | Pharmacokinetic profiling | |

| Rats | Intravenous (i.v.) | 0.1 mg/kg | Pharmacokinetic profiling |

Table 2: Pharmacokinetic Parameters of Cucurbitacin B in Rats

| Parameter | Value | Administration Route | Reference |

| Oral Bioavailability | ~10% | Oral (p.o.) | [4] |

| Time to Max. Plasma Concentration (Tmax) | ~30 minutes | Oral (p.o.) | |

| Volume of Distribution (Vd) | ~51.65 L/kg | Intravenous (i.v.) |

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal Administration of this compound Solution

-

Stock Solution Preparation:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or brief sonication.

-

-

Working Solution Preparation:

-

On the day of injection, dilute the stock solution in sterile PBS to the final desired concentration.

-

Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5%) to avoid toxicity.

-

-

Animal Dosing:

-

Calculate the required injection volume based on the animal's body weight and the final concentration of the working solution.

-

Administer the solution via intraperitoneal injection using an appropriate gauge needle.

-

Signaling Pathways and Visualizations

This compound is expected to modulate signaling pathways similar to other cucurbitacins, which are known to be potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway.[11] They have also been shown to impact the MAPK/ERK and Hippo-YAP signaling cascades.[12][13]

References

- 1. Holdings: Preparation, characterization and pharmacokinetics of Cucurbitacin B solid dispersion :: Library Catalog [oalib-perpustakaan.upi.edu]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation, characterization, cellular uptake and evaluation in vivo of solid lipid nanoparticles loaded with cucurbitacin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biomimetic Cucurbitacin B-Polydopamine Nanoparticles for Synergistic Chemo-Photothermal Therapy of Breast Cancer [frontiersin.org]

- 7. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cucurbitacin B: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 13. raybiotech.com [raybiotech.com]

Technical Support Center: Strategies to Minimize Off-Target Effects of Karavilagenin B

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Karavilagenin B and other small molecules. Given the limited specific data on this compound's off-target profile, this guide focuses on established principles and experimental strategies for identifying, validating, and mitigating off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a natural product like this compound?

A1: Off-target effects are interactions of a drug or compound with proteins or other biomolecules that are not its intended therapeutic target.[1] For natural products like this compound, which often possess complex chemical structures, the risk of interacting with multiple cellular targets can be significant. These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and unforeseen side effects in a therapeutic context.[2][3] Early identification and mitigation of off-target effects are crucial for the successful development of a selective and safe therapeutic agent.[1]

Q2: What are the common causes of off-target effects for small molecules?

A2: Several factors can contribute to off-target effects:

-

Structural Similarity of Binding Sites: Many proteins share conserved binding domains. For example, the ATP-binding pocket is structurally similar across numerous kinases, making it a frequent source of off-target binding for kinase inhibitors.[4][5]

-

Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins due to their physicochemical properties.[6]

-

High Compound Concentrations: Using concentrations significantly higher than the compound's binding affinity for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]

-

Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.[1]

Q3: How can I proactively design my experiments to minimize the risk of off-target effects from the start?

A3: A proactive approach can save significant time and resources.[1] Consider the following:

-

Dose-Response Studies: Conduct thorough dose-response experiments to identify the minimal effective concentration of this compound for your desired on-target effect. This minimizes the risk of engaging lower-affinity off-targets.[1]

-

Use of Structurally Unrelated Compounds: If available, use a structurally unrelated compound that targets the same intended protein. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[1]

-

Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound and its similarity to known ligands for various targets.[7][8][9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or unexpected phenotypic results in cellular assays.

-

Possible Cause: The observed phenotype may be a result of an off-target effect rather than or in addition to the intended on-target activity.

-

Troubleshooting Steps:

-

Validate Target Engagement: Confirm that this compound is binding to its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12]

-

Perform a Rescue Experiment: If you are inhibiting a target, try to rescue the phenotype by expressing a drug-resistant mutant of the target or by adding a downstream product of the inhibited pathway.

-

Profile Against a Kinase Panel: Since many natural products exhibit kinase inhibitory activity, screening this compound against a panel of kinases can identify potential off-target kinase interactions.[13][14][15]

-

Issue 2: Cellular toxicity is observed at concentrations required for the desired on-target effect.

-

Possible Cause: The toxicity may be due to the inhibition of an essential off-target protein.

-

Troubleshooting Steps:

-

Proteome-Wide Off-Target Identification: Employ chemical proteomics approaches to identify the full spectrum of this compound's binding partners within the cell.[16][17][18]

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to see if the toxicity can be separated from the on-target activity. This can help identify the structural moieties responsible for the off-target interaction.

-

Refine the Chemical Structure: Based on SAR data, modify the structure of this compound to reduce its affinity for the off-target protein while maintaining its affinity for the intended target.[19][20][21]

-

Data Presentation

Summarize your quantitative data in clearly structured tables for easy comparison. Below are template tables you can adapt for your experimental results.

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |

| On-Target Kinase | e.g., 50 | e.g., 95% |

| Off-Target Kinase 1 | e.g., 500 | e.g., 60% |

| Off-Target Kinase 2 | e.g., >10,000 | e.g., <10% |

| ... | ... | ... |

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

| Treatment | Apparent Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Vehicle |

| Vehicle (DMSO) | e.g., 52.5 | - |

| This compound (1 µM) | e.g., 56.2 | +3.7 |

| This compound (10 µM) | e.g., 58.9 | +6.4 |

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

This protocol is a generalized procedure for assessing the binding of this compound to its intracellular target.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

-

Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

-

Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A shift in Tm in the presence of this compound indicates target engagement.[11][12][22]

2. Kinome Profiling for Off-Target Kinase Identification

This protocol outlines a general workflow for screening this compound against a panel of kinases.

-

Compound Submission: Provide this compound to a commercial kinome profiling service or perform the assay in-house if the necessary reagents and platforms are available.[23][24]

-

Assay Principle: The assay typically involves measuring the ability of this compound to inhibit the phosphorylation of a substrate by a large number of purified kinases. This is often done using radiometric or fluorescence-based methods.

-

Data Analysis: The results are usually presented as the percentage of inhibition at a specific concentration of this compound or as IC50 values for each kinase. This allows for the identification of potential off-target kinases that are potently inhibited by the compound.

Visualizations

Below are diagrams illustrating key concepts and workflows related to minimizing off-target effects.

Caption: A generalized workflow for the identification, validation, and mitigation of off-target effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Off-target toxicity: Significance and symbolism [wisdomlib.org]

- 4. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. toxicology.org [toxicology.org]

- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]

- 15. kinaselogistics.com [kinaselogistics.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 24. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.